molecular formula C18H21NO3S2 B13084229 6-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

6-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B13084229
M. Wt: 363.5 g/mol
InChI Key: XAUGGZNAAJOCKK-QINSGFPZSA-N
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Description

6-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound characterized by its unique thiazolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid typically involves the condensation of 4-ethylbenzaldehyde with thiazolidine-2,4-dione under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide in an organic solvent like ethanol. The resulting intermediate is then reacted with hexanoic acid under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Chemistry:

  • Used as a precursor in the synthesis of more complex thiazolidinone derivatives.
  • Studied for its reactivity and stability under various chemical conditions.

Biology:

  • Investigated for its potential as an antimicrobial agent due to the presence of the thiazolidinone moiety.
  • Explored for its enzyme inhibition properties, particularly against enzymes involved in bacterial cell wall synthesis.

Medicine:

  • Potential applications in the development of anti-inflammatory and anticancer drugs.
  • Studied for its ability to modulate biological pathways related to oxidative stress and inflammation.

Industry:

  • Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
  • Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. This inhibition can occur through the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces. The compound may also modulate signaling pathways involved in inflammation and oxidative stress, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

    Thiazolidine-2,4-dione: A simpler analog with similar structural features but lacking the extended side chain.

    Pioglitazone: A thiazolidinedione derivative used as an antidiabetic drug, highlighting the therapeutic potential of this class of compounds.

    Rosiglitazone: Another thiazolidinedione with applications in diabetes management.

Uniqueness: 6-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is unique due to its specific substitution pattern and the presence of the hexanoic acid side chain. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives.

Properties

Molecular Formula

C18H21NO3S2

Molecular Weight

363.5 g/mol

IUPAC Name

6-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C18H21NO3S2/c1-2-13-7-9-14(10-8-13)12-15-17(22)19(18(23)24-15)11-5-3-4-6-16(20)21/h7-10,12H,2-6,11H2,1H3,(H,20,21)/b15-12-

InChI Key

XAUGGZNAAJOCKK-QINSGFPZSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O

Origin of Product

United States

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